beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-
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Overview
Description
Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a complex organic compound with a unique structure. It is a derivative of beta-alanine, a naturally occurring beta amino acid. This compound is characterized by the presence of an anhydro sugar moiety attached to the beta-alanine backbone, making it distinct from other beta-alanine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves multiple steps. One common method includes the reaction of beta-alanine with a protected form of the anhydro sugar. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove any impurities and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the anhydro sugar moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The anhydro sugar moiety can also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: A simpler form without the anhydro sugar moiety.
Alpha-Alanine: An alpha amino acid with different structural properties.
Carnosine: A dipeptide containing beta-alanine and histidine.
Uniqueness
The presence of the anhydro sugar moiety in Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- makes it unique compared to other beta-alanine derivatives. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
134259-24-8 |
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Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(13)3-5-14-6-7(9)10-4-2-8(11)12/h7,10,13H,2-6H2,1H3,(H,11,12)/t7-,9-/m0/s1 |
InChI Key |
UZBZICLVTOAFGB-CBAPKCEASA-N |
Isomeric SMILES |
C[C@@]1(CCOC[C@@H]1NCCC(=O)O)O |
Canonical SMILES |
CC1(CCOCC1NCCC(=O)O)O |
Origin of Product |
United States |
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